![molecular formula C10H19FO4 B14179937 methyl 6-[(2R)-3-fluoro-2-hydroxypropoxy]hexanoate CAS No. 919528-29-3](/img/structure/B14179937.png)
methyl 6-[(2R)-3-fluoro-2-hydroxypropoxy]hexanoate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Methyl 6-[(2R)-3-fluoro-2-hydroxypropoxy]hexanoate is an organic compound with the molecular formula C10H19FO4 It is a methyl ester derivative of hexanoic acid, featuring a fluoro and hydroxy substituted propoxy group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of methyl 6-[(2R)-3-fluoro-2-hydroxypropoxy]hexanoate typically involves the esterification of hexanoic acid with methanol in the presence of an acid catalyst. The fluoro and hydroxy groups are introduced through subsequent reactions involving fluorination and hydroxylation of the propoxy side chain. The reaction conditions often require controlled temperatures and specific reagents to ensure the desired stereochemistry and purity of the product .
Industrial Production Methods
Industrial production of this compound may involve large-scale esterification processes using continuous flow reactors to optimize yield and efficiency. The use of advanced catalysts and purification techniques, such as distillation and crystallization, ensures the high purity required for commercial applications .
化学反应分析
Types of Reactions
Methyl 6-[(2R)-3-fluoro-2-hydroxypropoxy]hexanoate can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or carboxylic acid.
Reduction: The ester group can be reduced to an alcohol.
Substitution: The fluoro group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophilic substitution reactions may involve reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu).
Major Products
Oxidation: Formation of 6-[(2R)-3-fluoro-2-oxopropoxy]hexanoic acid.
Reduction: Formation of 6-[(2R)-3-fluoro-2-hydroxypropoxy]hexanol.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
科学研究应用
Methyl 6-[(2R)-3-fluoro-2-hydroxypropoxy]hexanoate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique functional groups.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the production of specialty chemicals and materials
作用机制
The mechanism by which methyl 6-[(2R)-3-fluoro-2-hydroxypropoxy]hexanoate exerts its effects involves interactions with specific molecular targets. The fluoro and hydroxy groups may participate in hydrogen bonding and electrostatic interactions, influencing the compound’s binding affinity and activity. The ester group can undergo hydrolysis, releasing the active hexanoic acid derivative, which may interact with various biological pathways .
相似化合物的比较
Similar Compounds
Methyl 6-(3-fluoro-2-hydroxypropoxy)hexanoate: Similar structure but different stereochemistry.
Ethyl 6-(3-fluoro-2-hydroxypropoxy)hexanoate: Ethyl ester instead of methyl ester.
Methyl 6-(3-chloro-2-hydroxypropoxy)hexanoate: Chlorine substituent instead of fluorine.
Uniqueness
Methyl 6-[(2R)-3-fluoro-2-hydroxypropoxy]hexanoate is unique due to its specific stereochemistry and the presence of both fluoro and hydroxy functional groups.
属性
CAS 编号 |
919528-29-3 |
|---|---|
分子式 |
C10H19FO4 |
分子量 |
222.25 g/mol |
IUPAC 名称 |
methyl 6-[(2R)-3-fluoro-2-hydroxypropoxy]hexanoate |
InChI |
InChI=1S/C10H19FO4/c1-14-10(13)5-3-2-4-6-15-8-9(12)7-11/h9,12H,2-8H2,1H3/t9-/m0/s1 |
InChI 键 |
CDTYMEALUNZNMU-VIFPVBQESA-N |
手性 SMILES |
COC(=O)CCCCCOC[C@H](CF)O |
规范 SMILES |
COC(=O)CCCCCOCC(CF)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


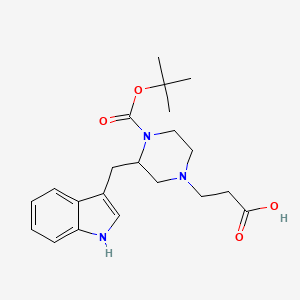
![[1,1'-Biphenyl]-2-carbonitrile, 2'-benzoyl-](/img/structure/B14179866.png)
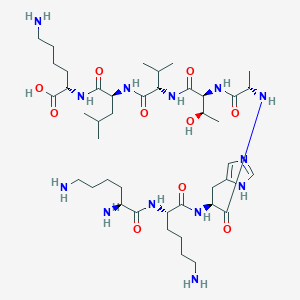
![4-{2-[4-(Dimethylamino)phenyl]ethenyl}-1-phenylpyridin-1-ium](/img/structure/B14179878.png)

![[2,5-Bis(2-methoxyethoxy)-1,4-phenylene]bis(dimethylsilanol)](/img/structure/B14179899.png)
![4-[4-(4-Chlorophenyl)piperazin-1-yl]-N-(3,4,5-trichlorophenyl)butanamide](/img/structure/B14179904.png)
![4-[3-(4-Nitrophenyl)triazan-1-ylidene]-3-oxocyclohexa-1,5-diene-1-sulfonamide](/img/structure/B14179906.png)

![1H-Indazole-3-carboxamide, 1-[(2,4-dichlorophenyl)methyl]-](/img/structure/B14179918.png)
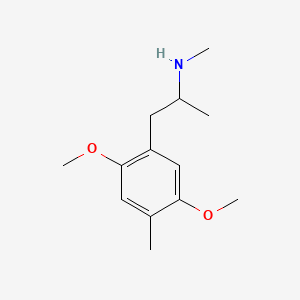
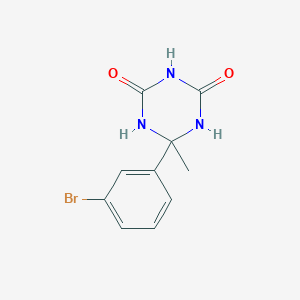
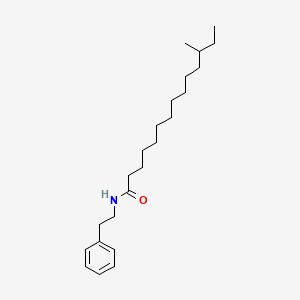
![6-[(Benzylamino)methylidene]-3,5-dimethoxycyclohexa-2,4-dien-1-one](/img/structure/B14179954.png)
